1-Bromo-4-nitrobenzene-d4

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Select 1-Bromo-4-nitrobenzene-d4 for reliable stable isotope dilution mass spectrometry. The +4 Da mass shift (206.03 vs 202.00 Da) ensures interference-free SRM transitions, while 98 atom% D enrichment minimizes background—critical for FDA/EMA bioanalytical method validation. Its silent ¹H NMR spectrum eliminates the AA′BB′ multiplet (δ 7.5–8.2 ppm), enabling real-time reaction monitoring of Suzuki-Miyaura and Buchwald-Hartwig couplings without quenching. Essential for CYP1A2 intramolecular KIE metabolic studies and deuterated drug candidate synthesis. Co-elutes identically with native analyte for matrix effect correction.

Molecular Formula C6H4BrNO2
Molecular Weight 206.031
CAS No. 350820-19-8
Cat. No. B561865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-nitrobenzene-d4
CAS350820-19-8
Synonyms4-Bromonitrobenzene-d4;  4-Nitrobromobenzene-d4;  4-Nitrophenyl Bromide-d4;  NSC 3526-d4; 
Molecular FormulaC6H4BrNO2
Molecular Weight206.031
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])Br
InChIInChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
InChIKeyZDFBKZUDCQQKAC-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-nitrobenzene-d4 (CAS 350820-19-8): Deuterated Aromatic Building Block and Analytical Standard


1-Bromo-4-nitrobenzene-d4 (4-bromonitrobenzene-d4) is a perdeuterated aromatic compound wherein the four ring hydrogens of 1-bromo-4-nitrobenzene are replaced with deuterium (98 atom% D) . With a molecular formula of C6D4BrNO2 and a molecular weight of 206.03 g/mol, the compound retains the characteristic reactivity of the parent nitroaromatic while exhibiting a +4 Da mass shift and complete absence of aromatic proton signals in ¹H NMR spectra . As a stable isotope-labeled analog of a known CYP1A2-metabolized substrate, it serves as both a mechanistic probe and an analytical internal standard, particularly in mass spectrometry-based quantitation where its isotopic purity and structural fidelity to the native analyte are critical .

Why Non-Deuterated 1-Bromo-4-nitrobenzene Cannot Substitute for 1-Bromo-4-nitrobenzene-d4 in Quantitative Analytical Workflows


Substituting the non-deuterated analog (1-bromo-4-nitrobenzene, CAS 586-78-7) for 1-bromo-4-nitrobenzene-d4 introduces an unlabeled analyte that is chromatographically and chemically indistinguishable from the endogenous target, thereby invalidating the fundamental principle of stable isotope dilution mass spectrometry (SID-MS) [1]. In LC-MS/MS and GC-MS applications, the deuterated internal standard must exhibit near-identical extraction recovery, ionization efficiency, and chromatographic retention to the native analyte, yet possess a distinct mass shift detectable by the mass spectrometer [2]. The +4 Da shift in 1-bromo-4-nitrobenzene-d4 (206.03 Da vs. 202.00 Da for the unlabeled form) enables precise quantitation without co-elution interference, a capability absent in the unlabeled analog . In mechanistic studies, the lack of deuterium labeling precludes kinetic isotope effect (KIE) measurements essential for delineating CYP1A2-mediated metabolic pathways and for tracing synthetic transformations via ²H NMR .

Quantitative Differentiation of 1-Bromo-4-nitrobenzene-d4 Against Closest Comparators and Alternatives


Mass Spectrometric Quantitation: +4 Da Mass Shift Enables Baseline-Resolved Internal Standard Detection

1-Bromo-4-nitrobenzene-d4 (206.03 Da) provides a +4 Da mass shift relative to unlabeled 1-bromo-4-nitrobenzene (202.00 Da) . This mass difference is critical for selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) workflows, where the deuterated internal standard must be fully resolved from the native analyte's isotopic envelope to avoid cross-talk and inaccurate peak integration [1]. In contrast, alternative deuterated internal standards with fewer deuterium atoms (e.g., d1- or d2-labeled analogs) or ¹³C-labeled standards with different mass increments may exhibit incomplete chromatographic co-elution or differential ionization suppression, compromising quantitative accuracy [1].

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

NMR Background Suppression: Perdeuteration of Aromatic Ring Eliminates ¹H Interference in Mechanistic Studies

1-Bromo-4-nitrobenzene-d4 exhibits complete deuteration at all four aromatic ring positions, rendering the compound silent in the aromatic proton region (δ ~6.5–8.5 ppm) of ¹H NMR spectra . This property enables real-time reaction monitoring of synthetic transformations (e.g., nucleophilic aromatic substitution, cross-coupling) without interference from substrate proton signals, allowing direct observation of product formation and intermediate species [1]. By contrast, the unlabeled analog (1-bromo-4-nitrobenzene) displays a characteristic AA′BB′ multiplet pattern in the aromatic region, which would obscure the signals of newly formed reaction products, complicating kinetic analysis and mechanistic interpretation .

Reaction Monitoring ¹H NMR Spectroscopy Mechanistic Elucidation

Isotopic Enrichment and Purity Specification: 98 atom% D Enables Reliable Quantitation and KIE Determination

1-Bromo-4-nitrobenzene-d4 is supplied with a certified isotopic enrichment of 98 atom% D, as verified by manufacturer Certificate of Analysis . This high enrichment level ensures that less than 2% of molecules contain any residual protium at ring positions, a threshold critical for minimizing background signal in mass spectrometry-based quantitation and for ensuring that observed kinetic isotope effects (k_H/k_D) reflect authentic deuterium substitution rather than isotopic dilution artifacts [1]. Competing products may offer lower enrichment (e.g., 95–96 atom% D) or lack batch-specific certification, introducing variability in quantitative workflows .

Isotopic Enrichment Kinetic Isotope Effect Quality Control

Structural Fidelity and Physicochemical Equivalence: Retention Time Matching to Unlabeled Analyte

Deuterated internal standards ideally co-elute with the unlabeled analyte to correct for matrix-induced ionization suppression or enhancement [1]. 1-Bromo-4-nitrobenzene-d4, being structurally identical to the native compound except for the isotopic substitution of four aromatic hydrogens, exhibits essentially identical reversed-phase chromatographic retention time (t_R) and logP value (calculated logP = 2.55) as the unlabeled analog . This contrasts with ¹³C-labeled or ¹⁵N-labeled analogs, which may exhibit slight but measurable chromatographic shifts due to differences in vibrational frequencies affecting hydrophobic interactions [1]. The co-elution property ensures that any matrix effects equally impact both the analyte and the internal standard, preserving quantitative accuracy across diverse biological matrices.

LC-MS/MS Method Development Internal Standard Selection Matrix Effect Correction

CYP1A2 Metabolic Pathway Elucidation: Deuterium Labeling Enables KIE Measurement

The parent compound, 1-bromo-4-nitrobenzene, is a recognized substrate for CYP1A2-mediated metabolism, making the deuterated analog a valuable tool for investigating the kinetic isotope effect (KIE) associated with aromatic hydroxylation . Substitution of ring hydrogens with deuterium increases the C–D bond zero-point energy relative to C–H, thereby slowing the rate of oxidative metabolism if C–H bond cleavage is rate-limiting [1]. The perdeuterated d4 compound allows researchers to measure the intramolecular KIE (k_H/k_D) for CYP1A2-catalyzed oxidation, providing mechanistic insight into whether the reaction proceeds via direct insertion or an arene oxide intermediate . This experimental capability is not achievable with the unlabeled analog alone.

Drug Metabolism Cytochrome P450 Kinetic Isotope Effect

Supply Chain Reliability: Multiple ISO-Certified Vendors with Batch-to-Batch Consistency

1-Bromo-4-nitrobenzene-d4 is commercially available from multiple reputable isotope suppliers, including CDN Isotopes (LGC Group) and BOC Sciences, each providing ISO-certified or GMP-compliant material with documented purity (≥98%) and isotopic enrichment (98 atom% D) . This multi-vendor availability contrasts with more specialized or custom-synthesized deuterated standards, which may be single-sourced and subject to supply disruptions or batch-to-batch variability. Furthermore, the compound is offered in a range of pack sizes (e.g., 25 mg to 1 g) suitable for both pilot-scale method development and large-volume production runs, providing flexibility in procurement planning .

Procurement Quality Assurance Supply Chain Security

Validated Application Scenarios for 1-Bromo-4-nitrobenzene-d4 in Analytical and Medicinal Chemistry Workflows


LC-MS/MS Quantitative Bioanalysis of 1-Bromo-4-nitrobenzene and Its Metabolites

In regulated bioanalytical laboratories supporting preclinical and clinical studies, 1-bromo-4-nitrobenzene-d4 serves as the stable isotope-labeled internal standard (SIL-IS) for accurate quantitation of the unlabeled parent compound and its hydroxylated metabolites in plasma, urine, and tissue homogenates. The +4 Da mass shift (206.03 Da vs. 202.00 Da) provides a distinct SRM transition free from isotopic interference, while the structural identity ensures co-elution and matrix effect correction [1]. The certified 98 atom% D enrichment minimizes background signal, achieving the precision and accuracy required for method validation per FDA and EMA guidelines .

Mechanistic Investigation of CYP1A2-Mediated Aromatic Hydroxylation

Drug metabolism scientists utilize 1-bromo-4-nitrobenzene-d4 in intramolecular kinetic isotope effect (KIE) experiments to distinguish between direct insertion and arene oxide mechanisms of CYP1A2-catalyzed oxidation. By comparing the rate of metabolite formation from the perdeuterated compound relative to the unlabeled control, researchers calculate the k_H/k_D ratio; values significantly greater than 1.0 implicate C–H bond cleavage in the rate-determining step [1]. The data generated inform the metabolic soft-spot identification of lead compounds containing nitroaromatic motifs, guiding structural modifications to improve metabolic stability .

Reaction Monitoring and Mechanistic Elucidation in Synthetic Organic Chemistry

Synthetic chemists employ 1-bromo-4-nitrobenzene-d4 as a 'silent' substrate in ¹H NMR reaction monitoring experiments. The perdeuteration of the aromatic ring eliminates the intense AA′BB′ multiplet (δ 7.5–8.2 ppm) characteristic of the non-deuterated analog, allowing direct observation of product aromatic proton signals without interference from the starting material [1]. This property accelerates the optimization of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions by enabling real-time kinetic analysis without quenching or purification steps .

Development of Deuterated Drug Candidates via Late-Stage Functionalization

Medicinal chemistry groups exploring the deuterium substitution strategy to improve pharmacokinetic properties of nitroaromatic drug candidates use 1-bromo-4-nitrobenzene-d4 as a deuterated building block. The compound can be elaborated via palladium-catalyzed cross-coupling reactions to introduce the d4-labeled aromatic core into more complex structures, enabling the synthesis of selectively deuterated analogs for comparative metabolic stability assessment [1]. This approach leverages the well-characterized isotopic enrichment (98 atom% D) of the starting material to ensure high deuteration levels in the final drug candidate .

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